molecular formula C21H25N3O2S B2540284 2-(benzylthio)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide CAS No. 1396794-69-6

2-(benzylthio)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide

Cat. No.: B2540284
CAS No.: 1396794-69-6
M. Wt: 383.51
InChI Key: DBEVNBINLONFGZ-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide is a synthetic acetamide derivative featuring a benzylthio group (-S-CH₂C₆H₅) and a piperidine ring substituted with an isonicotinoyl moiety (pyridine-4-carbonyl). While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds studied for receptor binding, enzyme inhibition, and antimicrobial activity .

Properties

IUPAC Name

2-benzylsulfanyl-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c25-20(16-27-15-18-4-2-1-3-5-18)23-14-17-8-12-24(13-9-17)21(26)19-6-10-22-11-7-19/h1-7,10-11,17H,8-9,12-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEVNBINLONFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzylthiol.

    Acetamide Formation: The benzylthiol is then reacted with chloroacetyl chloride in the presence of a base to form 2-(benzylthio)acetamide.

    Piperidine Derivative Synthesis: Separately, 1-isonicotinoylpiperidine is synthesized through the reaction of isonicotinic acid with piperidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Coupling: The final step involves coupling the 2-(benzylthio)acetamide with the 1-isonicotinoylpiperidine derivative using a suitable coupling reagent to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the acetamide linkage using reducing agents like lithium aluminum hydride.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced acetamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylthio)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzylthio group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The isonicotinoylpiperidinyl moiety may interact with specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Thioether-Linked Acetamides with Heterocyclic Cores

Key Compounds :

  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Yield: 88% Melting Point: 133–135°C
  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Yield: 85% Melting Point: 135–136°C

Comparison: The target compound shares the benzylthio group with 5h and 5m but differs in the heterocyclic core (piperidine vs. thiadiazole). The thiadiazole derivatives exhibit high synthetic yields (85–88%), suggesting that the benzylthio group enhances reactivity in nucleophilic substitution reactions. However, the piperidine-isonicotinoyl system in the target compound may confer distinct solubility or steric effects, as evidenced by the lower melting points of thiadiazole analogs (133–136°C vs. typical acetamides with rigid cores >150°C).

Piperidine-Containing Acetamides

Key Compounds :

  • N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide
    • Molecular Formula: C₁₇H₂₅ClN₂O
    • Substituents: Chloroacetamide, isopropyl, benzyl-piperidine
  • DFL20656 (B1 Receptor Ligand)
    • Features: Imidazole, methoxybenzyl, tetrahydrofuran

Comparison: The target compound’s piperidine ring is substituted with an isonicotinoyl group, contrasting with the benzyl or chloroacetamide groups in analogs. For example, B1 receptor ligands (e.g., DFL20656) prioritize aromatic and heterocyclic systems for binding , suggesting the target’s isonicotinoyl group could optimize receptor interactions.

Pyridine/Quinoline-Substituted Acetamides

Key Compounds :

  • (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide
    • Activity Score: 5.797 (assay unspecified)
  • (E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Activity Score: 5.408

Comparison: The target’s isonicotinoyl group shares a pyridine backbone with these compounds. Activity scores in suggest that pyridinyl and quinolinyl substituents influence bioactivity, though the exact assay context (e.g., kinase inhibition, antimicrobial) is unclear.

Physicochemical Properties

Compound Yield (%) Melting Point (°C) Core Structure
Target Compound N/A N/A Piperidine-isonicotinoyl
5h (thiadiazole-benzylthio) 88 133–135 Thiadiazole
5m (thiadiazole-benzylthio) 85 135–136 Thiadiazole
N-(1-Benzyl-piperidin-4-yl)-chloroacetamide N/A N/A Piperidine

Research Implications and Gaps

  • Activity Data: The target compound lacks explicit bioactivity data, unlike pyridine/quinoline analogs in . Comparative studies using assays (e.g., receptor binding, MIC tests) are needed.
  • Synthetic Optimization : The high yields of thiadiazole analogs (85–88%) suggest optimizing the target’s synthesis by leveraging benzylthio chemistry .
  • Structural Modifications: Replacing the isonicotinoyl group with indolinone (as in ) could alter activity profiles.

Biological Activity

2-(benzylthio)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide is a complex organic compound that has attracted significant attention in various fields of research, particularly in medicinal chemistry due to its unique structural features. This compound consists of a benzylthio group, an isonicotinoylpiperidinyl moiety, and an acetamide linkage, which contribute to its potential biological activities.

Chemical Structure and Properties

The chemical formula of this compound is C21H25N3O2S, with a molecular weight of approximately 373.51 g/mol. The structure can be described as follows:

ComponentDescription
Benzylthio GroupProvides potential for nucleophilic reactions and interactions with biological targets.
Isonicotinoylpiperidinyl MoietyMay facilitate interactions with specific receptors or enzymes.
Acetamide LinkageInvolved in the overall stability and solubility of the compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Covalent Bond Formation : The benzylthio group can form covalent bonds with thiol groups in proteins, potentially leading to inhibition of their function.
  • Receptor Modulation : The isonicotinoylpiperidinyl moiety may interact with specific receptors, modulating their activity and resulting in various biological effects.

Potential Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory disorders.
  • Anticancer Effects : Investigations into its anticancer activity have shown promise, particularly in inhibiting tumor cell proliferation.
  • Neuroprotective Properties : The compound's ability to cross the blood-brain barrier could position it as a neuroprotective agent in neurodegenerative diseases.

Research Findings

Recent studies have explored the biological activities of related compounds and analogs, providing insights into the efficacy and mechanisms of action relevant to this compound.

Case Studies

  • Cell-Based Studies : A study involving B16F10 cells demonstrated that certain analogs effectively inhibited melanin production by targeting intracellular tyrosinase activity, suggesting similar pathways may be exploitable for this compound .
  • Kinetic Studies : Kinetic analyses using Lineweaver–Burk plots have shown that related compounds exhibit potent mushroom tyrosinase inhibitory activities, indicating a potential mechanism for anti-melanogenic effects .
  • Cytotoxicity Assessments : In evaluations of cytotoxicity on B16F10 cells, some analogs demonstrated significant effects at higher concentrations, which could inform dosage considerations for therapeutic applications .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of inflammatory markers
AnticancerReduced proliferation in cancer cell lines
NeuroprotectivePotential protection against neuronal damage

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